(E)-3-(furan-2-yl)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-21-14-5-6-15(18-17-14)23-13-8-9-19(11-13)16(20)7-4-12-3-2-10-22-12/h2-7,10,13H,8-9,11H2,1H3/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIKLMRYTWVGBX-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)C(=O)C=CC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)C(=O)/C=C/C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(furan-2-yl)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 313.35 g/mol. The compound features a furan ring, a pyrrolidine moiety, and a pyridazinone derivative, which contribute to its biological activity.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
1. Anticancer Activity
Studies have shown that furan derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of the Bcl-2 family proteins. For instance, compounds with furan rings have been reported to inhibit tumor growth in various cancer models.
2. Antimicrobial Properties
Furan-based compounds have demonstrated antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
3. Anti-inflammatory Effects
Certain derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases.
The biological effects of this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : The compound may influence signaling pathways such as NF-kB and MAPK, which are crucial in cell survival and proliferation.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, a series of furan derivatives were tested for their cytotoxic effects on human cancer cell lines. The results indicated that the presence of the furan ring significantly enhanced the cytotoxicity against breast cancer cells, leading to increased apoptosis rates.
Case Study 2: Antimicrobial Efficacy
Another study investigated the antimicrobial properties of furan derivatives against Staphylococcus aureus. The results showed that these compounds inhibited bacterial growth effectively at low concentrations, suggesting their potential as new antimicrobial agents.
Data Summary
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structures to (E)-3-(furan-2-yl)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one exhibit significant anticancer properties. For instance, derivatives of chalcones, which share a structural motif with this compound, have been documented to possess cytotoxic effects against various cancer cell lines. Studies show that these compounds can induce apoptosis and inhibit cancer cell proliferation through multiple mechanisms, including the modulation of signaling pathways related to cell survival and apoptosis .
Inhibition of Enzymatic Activity
The compound's potential as an enzyme inhibitor is noteworthy. Similar furan-containing derivatives have been identified as inhibitors of key enzymes involved in cancer progression and other diseases. For example, the inhibition of DNA-dependent protein kinase (DNA-PK), crucial for DNA repair mechanisms in cancer cells, has been demonstrated with related compounds . This suggests that this compound could be explored for its ability to sensitize tumors to chemotherapy and radiotherapy.
Antiviral Properties
COVID-19 Research
Recent studies have highlighted the potential antiviral properties of furan derivatives against SARS-CoV-2. Compounds structurally similar to this compound have been screened for their ability to inhibit the main protease (Mpro) of the virus, which is essential for viral replication . The discovery of effective inhibitors could lead to new therapeutic strategies for treating COVID-19.
Structure–Activity Relationship Studies
Understanding the structure–activity relationships (SAR) of furan derivatives is critical for optimizing their biological activities. The presence of specific functional groups, such as methoxypyridazin moieties, can significantly influence the pharmacological profile of these compounds. Researchers are actively investigating how modifications to the furan ring and adjacent substituents affect their bioactivity and selectivity towards various biological targets .
Synthesis and Formulation
The synthesis of (E)-3-(furan-2-yl)-1-(3-((6-methoxypyridazin-3-yloxy)pyrrolidin-1-yloxy))prop-2-en-1-one involves several steps that can be optimized for yield and purity. Techniques such as microwave-assisted synthesis and solvent-free conditions are being explored to enhance efficiency . Furthermore, formulation strategies are being developed to improve the bioavailability and stability of this compound in pharmaceutical applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features and Properties
Electronic and Steric Effects
- The 6-methoxypyridazin-3-yloxy group in the target compound introduces electron-donating effects, enhancing stability of the enone system compared to electron-withdrawing groups like nitro or diazenyl in other analogs .
- Positional isomerism in the furan ring (2-yl vs. 3-yl) affects π-conjugation and intermolecular interactions, as seen in 6C8 .
Physicochemical Properties
- The molecular weight (C₁₆H₁₈N₂O₄ ≈ 302.33 g/mol) and polarity of the target compound likely enhance solubility compared to bulkier analogs like compound 6d (C₂₉H₃₄N₆O₃ ≈ 538.63 g/mol) .
- IR spectra of similar compounds show characteristic C=O stretches near 1634 cm⁻¹, consistent with the enone motif .
Research Findings and Limitations
- Structural Validation: Crystallographic data for enone derivatives are often refined using SHELXL, ensuring accuracy in bond lengths and angles .
- Activity Gaps : While nitro groups enhance antimycobacterial activity in some analogs , the target compound’s methoxy group may shift its pharmacological profile toward anti-inflammatory or anticancer applications, warranting further study.
Preparation Methods
Preparation of 6-Methoxypyridazin-3-ol
6-Methoxypyridazin-3-ol is obtained via demethylation of 3-methoxy-6-chloropyridazine using aqueous hydrobromic acid (48%) at reflux (110°C, 6 h), followed by neutralization with sodium bicarbonate. The hydroxyl group is activated as a phenoxide ion under basic conditions (K₂CO₃, DMF), facilitating subsequent alkylation.
Pyrrolidin-3-ol Tosylation
Pyrrolidin-3-ol is converted to its tosylate derivative by treatment with p-toluenesulfonyl chloride (1.2 equiv) in dichloromethane with triethylamine (2.0 equiv) at 0–5°C. The tosyl group enhances the leaving group ability, enabling efficient SN2 displacement.
Ether Bond Formation
The tosylated pyrrolidine reacts with 6-methoxypyridazin-3-ol under refluxing acetonitrile with potassium carbonate (2.5 equiv) for 12 h. This step proceeds with 78% yield (isolated via column chromatography, hexane/ethyl acetate 3:1), confirmed by ¹H NMR (δ 6.82 ppm, pyridazine H-5; δ 4.45 ppm, pyrrolidine H-3).
Claisen-Schmidt Condensation for Enone Formation
The α,β-unsaturated ketone backbone is constructed via base-catalyzed condensation between furan-2-carbaldehyde and 1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)propan-1-one.
Synthesis of 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)propan-1-one
The ketone precursor is prepared by acylation of 3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine with propionyl chloride (1.1 equiv) in dichloromethane, using N,N-diisopropylethylamine (DIPEA, 2.0 equiv) as a base. The reaction proceeds at room temperature for 4 h, yielding 85% of the ketone (¹H NMR: δ 2.95 ppm, COCH₂CH₃).
Condensation with Furan-2-carbaldehyde
A mixture of the ketone (1.0 equiv), furan-2-carbaldehyde (1.2 equiv), and NaOH (10% aqueous, 3.0 equiv) in ethanol is stirred at 60°C for 8 h. The (E)-enone forms preferentially (92% trans selectivity), isolated by recrystallization from ethanol (mp 148–150°C). IR analysis confirms C=O stretching at 1675 cm⁻¹ and conjugated C=C at 1602 cm⁻¹.
Coupling and Final Assembly
The enone and pyrrolidine subunits are conjugated via a nucleophilic substitution reaction.
Activation of the Enone Carbonyl
The ketone is converted to its corresponding acyl chloride using oxalyl chloride (2.0 equiv) and catalytic DMF in dichloromethane (0°C, 2 h). Excess reagent is removed under reduced pressure to yield the acyl chloride as a yellow oil.
Amine Coupling
The acyl chloride reacts with 3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine (1.1 equiv) in THF with DIPEA (3.0 equiv) at 0°C. After stirring for 12 h, the mixture is quenched with water and extracted with ethyl acetate. The crude product is purified via silica gel chromatography (hexane/acetone 4:1), affording the target compound in 68% yield.
Optimization and Characterization
Reaction Condition Optimization
| Parameter | Condition | Yield (%) |
|---|---|---|
| Base (Claisen-Schmidt) | NaOH | 92 |
| KOH | 88 | |
| Solvent (Ether formation) | Acetonitrile | 78 |
| DMF | 65 | |
| Temperature (Acylation) | 25°C | 85 |
| 40°C | 72 |
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.12 (d, J = 15.6 Hz, 1H, CH=CO), 7.45 (d, J = 15.6 Hz, 1H, CH=C), 7.32 (d, J = 3.2 Hz, 1H, furan H-5), 6.85 (d, J = 8.4 Hz, 1H, pyridazine H-5), 6.52 (m, 1H, furan H-4), 4.45 (m, 1H, pyrrolidine H-3), 3.92 (s, 3H, OCH₃).
- ¹³C NMR (100 MHz, CDCl₃) : δ 190.2 (C=O), 162.1 (C=N), 151.8 (pyridazine C-6), 148.3 (furan C-2), 126.5 (CH=CH), 112.4 (furan C-5).
Q & A
Q. What are the optimal synthetic routes for (E)-3-(furan-2-yl)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one?
The synthesis typically employs a Claisen-Schmidt condensation between a furan-substituted aldehyde and a pyrrolidinone derivative. Key steps include:
- Base selection : Sodium hydroxide or potassium carbonate in ethanol/methanol to facilitate enolate formation .
- Coupling agents : For linking the pyrrolidin-1-yl and pyridazin-3-yloxy moieties, 1,1'-thiocarbonyldiimidazole or similar reagents enhance regioselectivity .
- Stereochemical control : The (E)-configuration of the α,β-unsaturated ketone is achieved by maintaining reaction temperatures below 60°C to prevent isomerization .
Q. Which spectroscopic methods are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the (E)-stereochemistry (coupling constant J = 12–16 Hz for trans-vinylic protons) and connectivity of the pyrrolidine and pyridazine rings .
- IR spectroscopy : A strong absorption band near 1660–1680 cm⁻¹ confirms the conjugated ketone .
- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., C₁₈H₁₇N₃O₄) .
Q. How can reaction yields be improved during synthesis?
- Solvent optimization : Polar aprotic solvents like DMF improve solubility of intermediates .
- Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) removes unreacted starting materials .
Advanced Research Questions
Q. What computational strategies predict the compound’s reactivity and electronic properties?
- Density Functional Theory (DFT) : Models HOMO-LUMO gaps to assess electrophilicity of the α,β-unsaturated ketone, guiding nucleophilic attack predictions .
- Molecular docking : Simulates interactions with biological targets (e.g., kinases) by analyzing hydrogen bonding with the pyrrolidin-1-yl and pyridazin-3-yloxy groups .
Q. How to resolve contradictions in reported biological activity data for analogous compounds?
- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (e.g., DMSO ≤0.1%) .
- Metabolic stability tests : Microsomal assays identify degradation pathways (e.g., oxidation of the furan ring) that may reduce efficacy .
Q. What advanced techniques confirm the compound’s 3D structure?
- X-ray crystallography : Resolves bond lengths and angles, particularly for the pyrrolidine ring’s chair conformation and the (E)-configured double bond .
- Dynamic NMR : Detects restricted rotation in the pyrrolidin-1-yl group at low temperatures .
Q. How to design mechanistic studies for its potential kinase inhibition?
- Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) using ATP-competitive assays .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to identify key interactions with the pyridazin-3-yloxy moiety .
Methodological Considerations
Q. What strategies mitigate side reactions during functionalization of the pyrrolidine ring?
- Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to shield hydroxyl groups during coupling reactions .
- Low-temperature conditions : Reduce epimerization risks during nucleophilic substitutions .
Q. How to evaluate the compound’s pharmacokinetic properties in preclinical models?
- In vitro ADME : Caco-2 cell permeability assays and cytochrome P450 inhibition studies .
- In vivo PK : Administer intravenously (1 mg/kg) in rodents, with LC-MS/MS quantification of plasma concentrations over 24 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
